molecular formula C11H13BO5 B8425255 5-Ethoxymethoxy-benzofuran-2-boronic acid

5-Ethoxymethoxy-benzofuran-2-boronic acid

Cat. No. B8425255
M. Wt: 236.03 g/mol
InChI Key: AZFJZNXXAWDHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193363B2

Procedure details

To a degassed solution of 5-ethoxymethoxy-benzofuran boronic acid (4) (0.69 g, 2.63 mmol) in ethanol (17.5 mL), (5-bromo-6-nitro-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester 12 (0.50 g, 1.51 mmol), Pd(PPh3)2Cl2 (0.14 g, 0.20 mmol) and Et3N (0.48 mL, 3.46 mmol) were added. The reaction mixture was stirred at 90° C. for 30 minutes. The reaction mixture was cooled to 0° C. and clear filtered. Volatiles were removed under reduced pressure. The residue was diluted with water and the mixture was extracted with ethyl acetate. The organic extract was washed with brine and concentrated under reduced pressure. The crude product was purified by flash column chromatography. Evaporation of solvent gave title compound 13 (58% yield).
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
(5-bromo-6-nitro-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][O:5][C:6]1[CH:7]=[CH:8][C:9]2[O:13][C:12](B(O)O)=[CH:11][C:10]=2[CH:17]=1)[CH3:2].[C:18]([O:22][C:23](=[O:36])[N:24]([C:26]1[CH:31]=[CH:30][C:29](Br)=[C:28]([N+:33]([O-:35])=[O:34])[N:27]=1)[CH3:25])([CH3:21])([CH3:20])[CH3:19].CCN(CC)CC>C(O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:18]([O:22][C:23](=[O:36])[N:24]([C:26]1[CH:31]=[CH:30][C:29]([C:12]2[O:13][C:9]3[CH:8]=[CH:7][C:6]([O:5][CH2:4][O:3][CH2:1][CH3:2])=[CH:17][C:10]=3[CH:11]=2)=[C:28]([N+:33]([O-:35])=[O:34])[N:27]=1)[CH3:25])([CH3:21])([CH3:19])[CH3:20] |^1:49,68|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
C(C)OCOC=1C=CC2=C(C=C(O2)B(O)O)C1
Name
(5-bromo-6-nitro-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C1=NC(=C(C=C1)Br)[N+](=O)[O-])=O
Name
Quantity
0.48 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
17.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.14 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C)C1=NC(=C(C=C1)C=1OC2=C(C1)C=C(C=C2)OCOCC)[N+](=O)[O-])=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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